molecular formula C8H14O B1346601 3,3-Dimethylcyclohexanone CAS No. 2979-19-3

3,3-Dimethylcyclohexanone

Cat. No. B1346601
CAS RN: 2979-19-3
M. Wt: 126.2 g/mol
InChI Key: ZVJQBBYAVPAFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034875B2

Procedure details

3,3-Dimethylcyclohexanone (5.60 mL) was added to sodium bis(trimethylsilyl)amide (45.3 mL, 1M in tetrahydrofuran), and the reaction was stirred for 1 hour. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (11.1 g) in dimethylsulfoxide (30 mL) was added, and the reaction was stirred at 50° C. for 24 hours. The reaction was cooled, poured into water (300 mL), extracted three times with ether, and the combined extracts were washed three times with water, and brine, dried over Na2SO4, filtered, and concentrated. The crude product was chromatographed on silica gel using 5-20% ethyl acetate in hexanes to provide the title compound.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
45.3 mL
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH2:3]1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].Br[CH2:21][CH:22]1[CH2:27][CH2:26][N:25]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:24][CH2:23]1.O>CS(C)=O>[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][CH:5]([CH2:21][CH:22]2[CH2:27][CH2:26][N:25]([C:28]([O:30][C:31]([CH3:32])([CH3:34])[CH3:33])=[O:29])[CH2:24][CH2:23]2)[C:4](=[O:8])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
5.6 mL
Type
reactant
Smiles
CC1(CC(CCC1)=O)C
Name
Quantity
45.3 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Two
Name
Quantity
11.1 g
Type
reactant
Smiles
BrCC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at 50° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
the combined extracts were washed three times with water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel using 5-20% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CC(C(CC1)CC1CCN(CC1)C(=O)OC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.